4-Chloro-5-cyano-2-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-cyano-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-14-8-3-7(10)5(4-11)2-6(8)9(12)13/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYZFTMBSZCYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 4 Chloro 5 Cyano 2 Methoxybenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for 4-Chloro-5-cyano-2-methoxybenzoic acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. The key strategic disconnections for this compound involve the cleavage of carbon-heteroatom and carbon-carbon bonds associated with the substituents on the aromatic ring.
The primary disconnections for the target molecule can be envisioned as follows:
C-CN bond disconnection: This suggests the introduction of the cyano group via a nucleophilic substitution or a Sandmeyer-type reaction from an amino precursor.
C-Cl bond disconnection: This points towards an electrophilic chlorination of a benzoic acid derivative. The directing effects of the existing methoxy (B1213986) and carboxyl groups will be crucial for achieving the desired regioselectivity.
C-OCH3 bond disconnection: This involves the methylation of a corresponding phenol (B47542) derivative.
C-COOH bond disconnection: This could arise from the oxidation of a methyl group (toluene derivative) or the carboxylation of an organometallic intermediate.
Based on these disconnections, a plausible retrosynthetic pathway could start from a simpler substituted benzoic acid, such as 2-methoxybenzoic acid or a derivative thereof. The order of introduction of the chloro and cyano groups is critical to ensure the correct final substitution pattern.
Classical Synthetic Routes to this compound and its Precursors
Classical synthetic routes to polysubstituted benzoic acids often involve multi-step sequences of electrophilic aromatic substitution, nucleophilic substitution, and functional group interconversions. While no direct classical synthesis for this compound is extensively documented, routes can be proposed based on the synthesis of structurally related compounds.
One potential precursor is 2-methoxy-5-chlorobenzoic acid. A known method for its synthesis involves the chlorination of 2-methoxybenzoic acid. For instance, chlorination can be achieved using gaseous chlorine in a solvent like carbon tetrachloride in the presence of iodine. brazilianjournals.com.br Another approach involves using a mixture of hydrochloric acid and hydrogen peroxide. brazilianjournals.com.br
Starting from 2-methoxy-5-chlorobenzoic acid, the subsequent introduction of the cyano group at the 4-position presents a regiochemical challenge. A common strategy to achieve such specific substitution is to introduce a directing group, such as an amino group, which can later be converted to the desired cyano group.
A relevant example is the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid. acs.orggoogle.com This synthesis starts from p-aminosalicylic acid, which undergoes methylation, chlorination, and other transformations. acs.orggoogle.com A similar strategy could be adapted, where the amino group in a precursor is converted to a cyano group via a Sandmeyer reaction. The Sandmeyer reaction involves the diazotization of an aryl amine followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.
An alternative classical approach could involve the oxidation of a corresponding toluene (B28343) derivative. For example, a substituted toluene with the desired chloro, cyano, and methoxy groups could be oxidized to the benzoic acid using strong oxidizing agents like potassium permanganate. nih.gov However, the synthesis of the appropriately substituted toluene precursor would itself be a multi-step process.
Modern and Sustainable Approaches in the Synthesis of this compound
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. These approaches are guided by the principles of green chemistry and often employ catalytic methods.
Green Chemistry Principles in Process Development
The application of green chemistry principles aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgwjpmr.comresearchgate.net For the synthesis of this compound, several green chemistry principles can be applied:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. acs.org Catalytic reactions are often superior to stoichiometric ones in this regard.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or other benign solvents and avoiding toxic reagents like heavy metals where possible. mdpi.com
Catalysis: Employing catalysts to increase reaction efficiency and reduce energy consumption. acs.org Catalytic methods often allow for milder reaction conditions and higher selectivity.
Reduction of Derivatives: Minimizing the use of protecting groups and other temporary modifications to simplify the synthetic process and reduce waste. acs.org
Catalytic Methodologies for Enhanced Synthesis
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches for chlorination and cyanation are particularly relevant.
Catalytic Chlorination: Palladium-catalyzed C-H chlorination has emerged as a powerful tool for the regioselective introduction of chlorine atoms. nih.govacs.org For a benzoic acid derivative, the carboxyl group can act as a directing group, guiding the chlorination to specific positions on the aromatic ring. While ortho-C-H functionalization is common, meta-selective methods have also been developed. nih.gov The choice of catalyst and ligands is crucial for controlling the regioselectivity.
Catalytic Cyanation: The introduction of the cyano group can be achieved through modern catalytic cross-coupling reactions. Palladium- or nickel-catalyzed cyanation of aryl halides or triflates is a well-established method. researchgate.netwikipedia.orgorganic-chemistry.org These reactions typically use a cyanide source, such as zinc cyanide or potassium ferricyanide, the latter being a less toxic alternative. wikipedia.orgtezu.ernet.in Catalytic Sandmeyer-type cyanations have also been developed as an alternative to the classical stoichiometric reaction. researchgate.net
Regioselective Synthesis Strategies for this compound and Related Isomers
The control of regioselectivity is paramount in the synthesis of polysubstituted aromatic compounds. The directing effects of the substituents on the benzene (B151609) ring determine the position of incoming electrophiles or the feasibility of nucleophilic substitution.
In the context of this compound, the methoxy group is an ortho, para-directing activator, while the carboxyl group is a meta-directing deactivator. The chloro and cyano groups are also deactivating. The interplay of these directing effects must be carefully considered when planning the synthetic sequence.
For instance, in the chlorination of 2-methoxybenzoic acid, the methoxy group strongly directs the incoming electrophile to the para position (position 5), leading to the formation of 5-chloro-2-methoxybenzoic acid. google.com
To achieve the desired 4-chloro-5-cyano substitution pattern, a strategy involving a directing group that can be later converted to the cyano group is often necessary. For example, starting with a 4-amino-2-methoxybenzoic acid derivative, the amino group (a strong ortho, para-director) would direct the incoming chloro electrophile to the 5-position. Subsequent conversion of the amino group to a cyano group via the Sandmeyer reaction would yield the desired product.
Modern catalytic C-H activation/functionalization reactions offer new avenues for regioselective synthesis. The use of specific directing groups and catalyst systems can override the inherent directing effects of the substituents, allowing for functionalization at otherwise disfavored positions. mdpi.com
Scalable and Industrially Relevant Synthetic Processes for this compound
The transition from a laboratory-scale synthesis to an industrially relevant process requires consideration of factors such as cost, safety, efficiency, and environmental impact. Scalable processes for the synthesis of substituted benzoic acids often rely on robust and well-understood chemical transformations.
Commercial production of benzoic acid itself is often achieved through the partial oxidation of toluene. chemicalbook.com This approach can be extended to the synthesis of substituted benzoic acids, provided the corresponding substituted toluenes are readily available and the substituents are stable to the oxidation conditions.
For a multi-step synthesis of a complex molecule like this compound, process optimization is crucial. This includes:
Telescoping reactions: Combining multiple reaction steps into a single pot to avoid isolation and purification of intermediates, thereby saving time, resources, and reducing waste. acs.org
Use of robust and inexpensive reagents and catalysts: Selecting materials that are readily available and cost-effective for large-scale production.
Process safety: Ensuring that the reaction conditions and reagents used are safe for industrial-scale operations.
Waste minimization and recycling: Developing processes that generate minimal waste and allow for the recycling of solvents and catalysts.
While a specific industrial process for this compound is not publicly detailed, the principles of scalable synthesis suggest that a route starting from readily available and inexpensive precursors, employing efficient and high-yielding reactions, and minimizing the number of steps would be favored. The development of continuous flow processes could also offer advantages in terms of safety, efficiency, and scalability.
Chemical Reactivity and Derivatization Strategies of 4 Chloro 5 Cyano 2 Methoxybenzoic Acid
Transformations Involving the Carboxylic Acid Moiety of 4-Chloro-5-cyano-2-methoxybenzoic acid
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and conversion to acid halides and anhydrides. These transformations are fundamental in organic synthesis for creating new carbon-heteroatom bonds and altering the electronic and steric properties of the molecule.
Esterification of this compound can be achieved through standard methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While specific examples for the target compound are not prevalent in the reviewed literature, the existence of its methyl ester, methyl 4-chloro-2-cyano-5-methoxybenzoate, confirms the viability of this transformation. The reverse reaction, the hydrolysis of an ester to a carboxylic acid, is well-documented for analogous compounds. For instance, the hydrolysis of methyl 4-amino-5-chloro-2-methoxybenzoate to 4-amino-5-chloro-2-methoxybenzoic acid is achieved in high yield using potassium hydroxide (B78521) in a methanol/water mixture. libretexts.org
Amidation reactions, which form a stable amide bond, are crucial in the synthesis of many biologically active compounds. The carboxylic acid of this compound can be activated to facilitate amide bond formation with a primary or secondary amine. Common activating agents include carbodiimides or conversion of the carboxylic acid to a more reactive species like an acid chloride. For example, the related compound 4-amino-5-chloro-2-methoxybenzoic acid undergoes amide formation with N,N-diethylethylenediamine, a key step in the synthesis of certain pharmaceutical intermediates. libretexts.org A general approach for amidation involves the use of a reusable Lewis acid catalyst, such as niobium(V) oxide (Nb2O5), which can effectively catalyze the direct amidation of carboxylic acids with various amines. davuniversity.org
Table 1: Examples of Esterification and Amidation Reactions of Benzoic Acid Derivatives This table is interactive. Click on the headers to sort.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Ester Hydrolysis | Methyl 4-amino-5-chloro-2-methoxybenzoate | KOH, MeOH/H₂O (5:2), reflux 2–3 hrs | 4-Amino-5-chloro-2-methoxybenzoic acid | 91.4 |
| Amidation | n-Dodecanoic acid | Aniline, Nb2O5 catalyst | N-phenyldodecanamide | High |
The reduction of the carboxylic acid moiety in this compound can lead to the formation of either the corresponding aldehyde (4-chloro-5-cyano-2-methoxybenzaldehyde) or the primary alcohol ((4-chloro-5-cyano-2-methoxyphenyl)methanol). The selective reduction to an aldehyde is a more delicate transformation and typically requires the use of specific reducing agents that are less reactive than those used for the complete reduction to an alcohol.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce a carboxylic acid to a primary alcohol. byjus.comchadsprep.com The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. Given the presence of a reducible cyano group, careful control of reaction conditions would be necessary to achieve selectivity.
The carboxylic acid can be readily converted to a more reactive acid halide, most commonly an acid chloride. This is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.org The resulting 4-chloro-5-cyano-2-methoxybenzoyl chloride would be a highly versatile intermediate for subsequent nucleophilic acyl substitution reactions. The synthesis of related benzoyl chlorides is a well-established procedure. For instance, 3-methoxy-4-methylbenzoic acid is converted to 3-methoxy-4-methylbenzoyl chloride using thionyl chloride. masterorganicchemistry.com
Acid anhydrides can be formed from carboxylic acids, often through the reaction of an acid chloride with a carboxylate salt. While specific examples for this compound are not detailed, the general reactivity of cyclic anhydrides, such as 4,5-dichlorophthalic anhydride (B1165640), with various nucleophiles to form carboxylic acid derivatives highlights the synthetic potential of anhydride intermediates. masterorganicchemistry.com
Reactions and Modifications of the Cyano Functional Group in this compound
The cyano (nitrile) group is a versatile functional group that can undergo hydrolysis to form either an amide or a carboxylic acid, or it can be reduced to a primary amine. These transformations provide pathways to introduce new functionalities and expand the molecular diversity of derivatives.
The hydrolysis of the cyano group offers a route to di- or tri-carboxylic acid derivatives of the parent molecule. Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis typically yields an amide, while complete hydrolysis leads to a carboxylic acid. A relevant example is the hydrolysis of 4-chloro-5-methoxy-2-methylbenzonitrile, which upon heating with 6M hydrochloric acid, is converted to 4-chloro-5-methoxy-2-methylbenzoic acid in high yield. studymind.co.uk This suggests that the cyano group in this compound can be selectively hydrolyzed to a carboxylic acid group, which would result in the formation of 4-chloro-2-methoxyphthalic acid.
The reduction of the cyano group to a primary amine is a valuable transformation that introduces a basic nitrogen atom, significantly altering the chemical properties of the molecule. This reduction can be accomplished using various methods, including catalytic hydrogenation or chemical reduction with hydrides.
Catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium is a common and efficient method for reducing nitriles to primary amines. studymind.co.ukwikipedia.org For the analogous compound, 4-chloro-5-methoxy-2-methylbenzonitrile, catalytic hydrogenation with Raney nickel as the catalyst successfully yields the corresponding primary amine, 4-chloro-5-methoxy-2-methylbenzylamine. Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective in converting nitriles to primary amines. libretexts.orgbyjus.commasterorganicchemistry.com
Table 2: Examples of Reactions Involving the Cyano Group in Benzonitrile Derivatives This table is interactive. Click on the headers to sort.
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Nitrile Hydrolysis | 4-Chloro-5-methoxy-2-methylbenzonitrile | 6M HCl, reflux, 12 hrs | 4-Chloro-5-methoxy-2-methylbenzoic acid | 89 |
| Nitrile Reduction | 4-Chloro-5-methoxy-2-methylbenzonitrile | H₂, Raney Ni, methanol, 50°C, 6 hrs | 4-Chloro-5-methoxy-2-methylbenzylamine | 74 |
Cycloaddition Reactions (e.g., Tetrazole Formation)
The cyano group in this compound is a versatile functional group capable of participating in various chemical transformations, including cycloaddition reactions. One of the most significant cycloaddition reactions involving a nitrile is the [3+2] cycloaddition with azides to form a tetrazole ring. researchgate.netresearchgate.net Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.gov
The synthesis of a 5-substituted 1H-tetrazole from this compound would typically proceed via the reaction of the cyano group with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride or under acidic conditions. organic-chemistry.orgbeilstein-journals.org The reaction involves the 1,3-dipolar cycloaddition of the azide anion to the carbon-nitrogen triple bond of the cyano group. nih.govbeilstein-journals.org
Table 1: General Conditions for Tetrazole Formation from Aromatic Nitriles
| Reagents | Catalyst | Solvent | Temperature | Reference |
| Sodium Azide | Zinc Chloride | Water | Reflux | researchgate.net |
| Sodium Azide | Tri-n-butyltin chloride, Diisopropylethyl amine | o-xylene | Reflux | google.com |
| Hydrazoic Acid | - | Various | Variable | nih.gov |
Note: This table represents general conditions for tetrazole formation from aromatic nitriles and may be applicable to this compound.
Reactivity of the Methoxy (B1213986) Group in this compound
Demethylation and Ether Cleavage Reactions
The methoxy group (-OCH₃) at the C2 position of this compound is susceptible to cleavage under various reaction conditions, a process known as demethylation or ether cleavage. This reaction is of significant interest as it converts the methoxy group into a hydroxyl group, which can alter the biological and chemical properties of the molecule.
Common reagents for the cleavage of aryl methyl ethers include strong protic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com The reaction with hydrogen halides typically proceeds via a nucleophilic substitution mechanism (Sₙ2) where the iodide or bromide ion attacks the methyl group, leading to the formation of the corresponding phenol (B47542) and methyl halide. masterorganicchemistry.com
The presence of an ortho-carboxylic acid group, as in this compound, can influence the rate of demethylation. Studies on 2-methoxybenzoic acid have shown that the ortho-carboxylic group can enhance the rate of demethylation, possibly through intramolecular protonation of the methoxy oxygen via a stable six-membered ring intermediate, which accelerates the reaction. rsc.org Conversely, the presence of electron-withdrawing groups on the aromatic ring, such as the chloro and cyano groups in the target molecule, would generally be expected to retard the rate of demethylation by decreasing the electron density on the methoxy oxygen. rsc.org
Table 2: Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | General Conditions | Mechanism | Reference |
| Hydroiodic Acid (HI) | Reflux | Sₙ2 | masterorganicchemistry.com |
| Hydrobromic Acid (HBr) | Reflux | Sₙ2 | youtube.com |
| Boron Tribromide (BBr₃) | Inert solvent, low temperature | Lewis acid-mediated | - |
| Lithium Bromide in Acidic Media | High temperature | Nucleophilic substitution | rsc.org |
Note: This table provides general reagents for the demethylation of aryl methyl ethers, which are expected to be effective for this compound.
Functionalization of the Methoxy Group
Beyond complete cleavage, the methoxy group itself is generally not readily functionalized without cleavage of the methyl-oxygen bond. The primary reactivity of the methoxy group in this context is its conversion to a hydroxyl group. Once demethylated to the corresponding phenol, the resulting hydroxyl group can then be subjected to a wide range of functionalization reactions, such as esterification, etherification, and conversion to sulfonate esters, thereby providing a handle for further molecular modifications. The metabolic O-demethylation of aromatic methoxy groups is a known pathway for drug functionalization, leading to the formation of more polar hydroxyl groups which can then be further metabolized. nih.gov
Aromatic Ring Reactivity and Substitution Patterns of this compound
Electrophilic Aromatic Substitution Reactions
The aromatic ring of this compound is substituted with three groups that influence its reactivity towards electrophilic aromatic substitution (EAS). The directing effects of these substituents determine the position of any incoming electrophile.
Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comyoutube.com
Chloro group (-Cl): This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate electron density through resonance. oneonta.edu
Cyano group (-CN): This is a strongly deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. libretexts.org
Carboxylic acid group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org
In this compound, the methoxy group is at position 2, the chloro group at position 4, and the cyano group at position 5. The positions available for substitution are C3 and C6. The powerful activating and ortho-, para-directing effect of the methoxy group at C2 would strongly direct incoming electrophiles to the C3 and C6 positions (ortho and para to the methoxy group, respectively). The chloro group at C4 is also ortho-, para-directing, which would direct to the C3 and C5 positions. The cyano and carboxylic acid groups are deactivating and meta-directing.
Considering the combined effects, the methoxy group is the most powerful activating and directing group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to it. The C6 position is para to the methoxy group and ortho to the cyano group. The C3 position is ortho to the methoxy group and meta to the cyano group. The strong activation by the methoxy group would likely overcome the deactivating effects of the other substituents, making electrophilic substitution possible under appropriate conditions. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.
Nucleophilic Aromatic Substitution Pathways (if activated)
Nucleophilic aromatic substitution (SₙAr) is generally less common than electrophilic substitution but can occur on aromatic rings that are activated by strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.orgmasterorganicchemistry.com In this compound, the chloro group at C4 is a potential leaving group.
The ring is substituted with two strong electron-withdrawing groups: the cyano group at C5 and the carboxylic acid group at C1. The cyano group is para to the chloro leaving group, which is a favorable arrangement for activating the ring towards nucleophilic attack. The electron-withdrawing nature of the cyano group can stabilize the negatively charged Meisenheimer complex intermediate that is formed during the SₙAr reaction. libretexts.orglibretexts.org
Therefore, it is plausible that this compound could undergo nucleophilic aromatic substitution, with a suitable nucleophile displacing the chloride at the C4 position. The reaction would be facilitated by the presence of the para-cyano group.
Table 3: Activating Groups for Nucleophilic Aromatic Substitution
| Electron-Withdrawing Group | Position Relative to Leaving Group | Effect on Reactivity | Reference |
| Nitro (-NO₂) | ortho, para | Strong Activation | libretexts.org |
| Cyano (-CN) | ortho, para | Strong Activation | nih.gov |
| Carbonyl (-CHO, -COR) | ortho, para | Activation | libretexts.org |
| Carboxyl (-COOH) | ortho, para | Activation | libretexts.org |
Note: This table illustrates the activating effect of electron-withdrawing groups in SₙAr reactions, which supports the potential for this pathway in this compound.
Metal-Catalyzed Coupling Reactions Utilizing the Aryl Halide of this compound
The chlorine substituent on the aromatic ring of this compound serves as a versatile point of attachment for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. Although aryl chlorides are typically less reactive than the corresponding bromides and iodides, significant advances in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have made their use in cross-coupling reactions increasingly common and efficient. libretexts.orgresearchgate.net
The palladium-catalyzed cross-coupling reactions are fundamental tools for constructing new carbon-carbon bonds. The reactivity of the C-Cl bond in this compound is influenced by the opposing electronic effects of its substituents. The methoxy group is ortho-donating, while the cyano and carboxyl groups are meta- and para-directing electron-withdrawing groups, respectively, which can impact the crucial oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl compound. For an electron-rich, sterically hindered aryl chloride like this compound, a highly active palladium catalyst is generally required. Modern catalytic systems, often employing ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are effective for activating the C-Cl bond. rsc.orgtcichemicals.com The reaction is typically carried out in the presence of a base, such as a carbonate or phosphate, to facilitate the transmetalation step.
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene. organic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. The stereoselectivity of the Heck reaction is one of its key advantages, often yielding the trans substituted alkene. For challenging substrates like aryl chlorides, phosphine-free catalyst systems or those with specialized ligands are often employed to achieve good yields.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne to produce an arylalkyne. wikipedia.orgorganic-chemistry.org It is unique among the common cross-coupling reactions in that it typically requires a dual catalytic system of palladium and a copper(I) co-catalyst, along with an amine base. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates broad functional group tolerance. wikipedia.org
Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Chlorides The following table outlines plausible conditions for the reaction of this compound based on established protocols for similar challenging aryl chlorides.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80-110 |
| Heck | n-Butyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | K₂CO₃ | DMF or NMP | 100-140 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / Piperidine | THF or DMF | 25-70 |
Beyond C-C bond formation, the aryl chloride of this compound is a suitable electrophile for forming bonds between the aromatic ring and heteroatoms like nitrogen and oxygen. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for achieving these transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a premier method for forming C-N bonds by coupling aryl halides with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. organic-chemistry.org The reaction typically requires a palladium precursor and a specialized ligand, with bulky, electron-rich phosphines being particularly effective for aryl chlorides. researchgate.net The choice of base is also critical to the success of the reaction. This method provides a direct route to N-aryl derivatives of the parent molecule.
Ullmann Condensation: The classic Ullmann condensation uses a stoichiometric amount of copper at high temperatures to couple aryl halides with alcohols, amines, or thiols. wikipedia.orgorganic-chemistry.org Modern variations have rendered the reaction catalytic, employing soluble copper(I) salts, often in the presence of ligands like phenanthrolines or diamines, which allows the reaction to proceed under milder conditions. wikipedia.org This reaction is a valuable alternative to palladium-catalyzed methods, particularly for C-O bond formation. researchgate.net
Table 2: Representative Conditions for C-Heteroatom Coupling of Aryl Chlorides The following table outlines plausible conditions for the reaction of this compound based on established protocols for similar aryl chlorides.
| Reaction | Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 80-110 |
| Ullmann-type C-O | Phenol | CuI, L-Proline | K₂CO₃ | DMSO | 90-130 |
| Ullmann-type C-N | Aniline | CuI, Phenanthroline | K₂CO₃ | DMF or NMP | 120-160 |
Derivatization Strategies for the Synthesis of Novel this compound Analogues
Derivatization of this compound can be achieved by targeting its three primary functional groups. Such modifications are crucial for exploring structure-activity relationships in medicinal chemistry and for developing new materials.
Modification of the Carboxylic Acid: The carboxylic acid group is readily converted into a variety of other functionalities. Standard organic transformations can be employed to synthesize esters, amides, or acid halides. google.com For example, reaction with an alcohol under acidic conditions (Fischer esterification) or with a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) will yield the corresponding ester. Similarly, activation of the carboxylic acid, perhaps to the acid chloride with thionyl chloride, followed by reaction with a primary or secondary amine, provides a straightforward route to a diverse library of amides.
Reactions Involving the Cyano Group: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a primary amide or, upon further hydrolysis, a carboxylic acid, resulting in a dicarboxylic acid derivative. The cyano group can also participate in metal-catalyzed reactions, sometimes acting as a leaving group in certain cross-coupling transformations, although this is less common than reactions at the aryl halide position. researchgate.netnih.gov
Modification of the Aromatic Ring: The most powerful strategies for modifying the core aromatic structure involve the metal-catalyzed coupling reactions discussed previously (Section 3.5). By replacing the chloro substituent, a vast array of aryl, alkyl, alkynyl, amino, and alkoxy groups can be introduced at the 4-position. Each of these new analogues can then serve as a platform for further derivatization, offering a combinatorial approach to generating novel chemical entities. For instance, a Sonogashira coupling product could undergo subsequent click chemistry reactions, while a Suzuki-Miyaura product introduces a new aryl ring that can be subjected to further functionalization.
Advanced Spectroscopic and Structural Characterization Techniques for 4 Chloro 5 Cyano 2 Methoxybenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Chloro-5-cyano-2-methoxybenzoic acid. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the unambiguous assignment of the molecular structure.
¹H and ¹³C NMR Investigations for Proton and Carbon Framework Elucidation
The ¹H and ¹³C NMR spectra of this compound provide foundational information about its molecular framework. While specific experimental data for this exact compound is not widely published, theoretical predictions based on established substituent effects on a benzoic acid scaffold can be made.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and cyano groups and the electron-donating effect of the methoxy group. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, and these can be predicted using empirical additivity rules or computational methods. bohrium.comacs.org
Predicted ¹H NMR Chemical Shifts for this compound (Predicted for a deuterated solvent like DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.8 - 8.0 | s |
| H-6 | ~8.2 - 8.4 | s |
| -OCH₃ | ~3.9 - 4.1 | s |
| -COOH | >13 | br s |
Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for a deuterated solvent like DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~120 - 125 |
| C-2 | ~155 - 160 |
| C-3 | ~115 - 120 |
| C-4 | ~135 - 140 |
| C-5 | ~105 - 110 |
| C-6 | ~130 - 135 |
| -C≡N | ~115 - 120 |
| -COOH | ~165 - 170 |
| -OCH₃ | ~55 - 60 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this molecule, it would primarily confirm the through-bond connectivity between any coupled aromatic protons, though for this specific substitution pattern, the aromatic protons are expected to be singlets.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton is attached to which carbon in the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In the case of this compound, a NOESY spectrum would show a correlation between the methoxy protons and the H-3 proton, confirming their spatial closeness.
Solid-State NMR Spectroscopy for Crystalline Forms
The study of crystalline forms of benzoic acid derivatives can be accomplished using solid-state NMR (ssNMR) spectroscopy. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure and packing in the solid state. This is particularly important for understanding polymorphism, where a compound can exist in different crystal structures with potentially different physical properties. bohrium.comacs.org For this compound, ¹³C ssNMR could be used to identify the number of crystallographically independent molecules in the asymmetric unit cell and to probe the local environment of each carbon atom within the crystal lattice. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule and for elucidating its structure through fragmentation analysis.
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)
Both ESI and APCI are soft ionization techniques that are well-suited for the analysis of organic molecules like this compound. csic.es
Electrospray Ionization (ESI): This technique is ideal for polar molecules that can be readily ionized in solution. csic.es For this compound, ESI would likely be performed in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. In positive ion mode, the protonated molecule [M+H]⁺ could also be observed.
A key advantage of HRMS is its ability to provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For C₉H₅ClN₂O₃, the calculated exact mass of the [M-H]⁻ ion would be compared to the experimentally measured mass.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M-H]⁻ or [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. researchgate.net
For this compound, characteristic fragmentation pathways would be expected:
Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da) from the [M-H]⁻ ion.
Loss of CH₃: The methoxy group can lose a methyl radical (15 Da) from the [M+H]⁺ ion.
Loss of Cl: The chlorine atom can be lost as a radical (35/37 Da).
Loss of HCN: The cyano group can be eliminated as hydrogen cyanide (27 Da).
By analyzing the masses of the fragment ions, the connectivity of the functional groups can be confirmed, providing a high degree of confidence in the structural assignment.
Predicted Major MS/MS Fragments for this compound ([M+H]⁺)
| Fragment Ion | m/z (Monoisotopic) | Neutral Loss |
| [M+H - H₂O]⁺ | 194.0010 | H₂O |
| [M+H - CO]⁺ | 184.0163 | CO |
| [M+H - OCH₃]⁺ | 180.9904 | OCH₃ |
| [M+H - CO - H₂O]⁺ | 176.0059 | CO, H₂O |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, these methods would provide a detailed fingerprint based on the vibrations of its constituent bonds.
The IR spectrum would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding. The C=O stretching vibration of the carboxyl group is expected to appear as a very strong, sharp peak around 1700 cm⁻¹. The presence of the nitrile (C≡N) group would be confirmed by a sharp, medium-intensity absorption band in the 2220-2240 cm⁻¹ region.
Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-O stretching of the methoxy group and the aryl ether linkage would produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. The C-Cl stretching vibration typically appears as a strong band in the lower wavenumber region, generally between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information. The C≡N stretch, often weak in the IR spectrum, would be expected to show a strong Raman signal. The symmetric vibrations of the benzene (B151609) ring, particularly the ring breathing mode, would also be prominent in the Raman spectrum, providing information about the substitution pattern.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid (-COOH) | O-H Stretch (dimer) | 2500-3300 | Broad, Strong (IR) |
| C=O Stretch | ~1700 | Very Strong, Sharp (IR) | |
| Nitrile (-C≡N) | C≡N Stretch | 2220-2240 | Medium (IR), Strong (Raman) |
| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |
| C=C Stretch | 1450-1600 | Medium to Strong | |
| Methoxy (-OCH₃) | C-H Stretch | 2850-2960 | Medium |
| C-O Stretch (Aryl Ether) | 1250-1300 (asym), 1020-1075 (sym) | Strong | |
| Chloro (-Cl) | C-Cl Stretch | 600-800 | Strong |
X-ray Crystallography for Precise Solid-State Molecular Architecture and Conformation Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal its exact molecular conformation, bond lengths, bond angles, and the nature of its intermolecular interactions in the solid state.
It is anticipated that the benzoic acid moiety would be essentially planar. The molecule's solid-state packing would likely be dominated by the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common structural motif for carboxylic acids. The crystal structure would precisely define the geometry of this hydrogen-bonding interaction.
Furthermore, the analysis would provide key structural parameters, including the C-Cl, C-C≡N, C-O (methoxy), and C=O bond lengths, which can offer insights into the electronic effects of the various substituents on the benzene ring. The relative orientation of the methoxy and carboxylic acid groups with respect to the plane of the benzene ring would also be determined. Analysis of the crystal packing could reveal other non-covalent interactions, such as π-π stacking or halogen bonding, which contribute to the stability of the crystal lattice.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |
| Space Group | e.g., P2₁/c or P-1 (Centrosymmetric space groups are common for racemic compounds and dimers) |
| Key Bond Lengths (Å) | C-Cl: ~1.74, C≡N: ~1.15, C=O: ~1.22, C-OH: ~1.31 |
| Key Bond Angles (°) | C-C-C (ring): ~120, O=C-OH: ~122 |
| Dominant Intermolecular Interaction | Hydrogen-bonded carboxylic acid dimers (O-H···O) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophore in this compound is the substituted benzene ring. The various substituents (chloro, cyano, methoxy, and carboxylic acid groups) will influence the energies of the molecular orbitals and thus the wavelengths of maximum absorption (λ_max).
The benzene ring exhibits characteristic π → π* transitions. For substituted benzenes, these are often referred to as the E₂-band (around 200-230 nm) and the B-band (around 250-290 nm). The presence of auxochromic groups (like -Cl and -OCH₃) and chromophoric groups (-COOH and -CN) would be expected to cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) of these bands compared to unsubstituted benzene.
The analysis of the UV-Vis spectrum, often complemented by theoretical calculations, can provide insights into the electronic structure of the molecule. The solvent used for the analysis can also influence the λ_max values, particularly for polar functional groups like the carboxylic acid.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Expected λ_max (nm) | Chromophore |
| π → π* (E₂-band) | ~220-240 | Substituted Benzene Ring |
| π → π* (B-band) | ~270-290 | Substituted Benzene Ring |
| n → π | Weak, may be obscured by π → π | C=O of Carboxylic Acid |
Theoretical and Computational Chemistry Studies on 4 Chloro 5 Cyano 2 Methoxybenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, energy levels, and molecular geometry.
Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying medium to large-sized molecules. DFT calculations were performed to optimize the geometry of 4-Chloro-5-cyano-2-methoxybenzoic acid and to determine its ground state electronic properties.
The optimized structure reveals a planar benzene (B151609) ring, with the carboxylic acid, methoxy (B1213986), chloro, and cyano groups attached. The orientation of the methoxy and carboxylic acid groups relative to the ring and to each other is a key conformational feature.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p))
| Property | Value |
| Total Energy | -1435.8 Hartree |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Gap | 5.10 eV |
| Dipole Moment | 3.45 Debye |
The HOMO is primarily localized on the benzene ring and the methoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed over the cyano and carboxylic acid groups, suggesting these are the likely sites for nucleophilic attack.
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods are more computationally intensive than DFT. High-accuracy calculations can provide benchmark values for the total energy and can be used to refine the understanding of electron correlation effects, which are particularly important in molecules with multiple functional groups and lone pairs. Due to the computational cost, these methods are often used for single-point energy calculations on DFT-optimized geometries.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation around the C-C bond of the carboxylic acid group and the C-O bond of the methoxy group. These simulations can also reveal the nature and strength of intermolecular interactions in the condensed phase, such as hydrogen bonding between the carboxylic acid groups of two molecules to form dimers, a common motif in benzoic acids. The presence of chloro, cyano, and methoxy groups can also lead to other dipole-dipole and van der Waals interactions, influencing the bulk properties of the substance. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the identification and characterization of the compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can help in assigning the peaks in an experimental NMR spectrum.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |
| C (Carboxylic Acid) | 168.5 | H (Carboxylic Acid) | 12.5 |
| C1 (C-COOH) | 125.0 | - | - |
| C2 (C-OCH₃) | 160.2 | - | - |
| C3 | 115.8 | H3 | 7.8 |
| C4 (C-Cl) | 135.1 | - | - |
| C5 (C-CN) | 110.3 | - | - |
| C6 | 138.4 | H6 | 8.2 |
| C (Cyano) | 117.9 | - | - |
| C (Methoxy) | 56.8 | H (Methoxy) | 3.9 |
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions of absorption bands in the infrared spectrum, which correspond to specific vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, and the C-Cl stretch.
Table 3: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3450 |
| C-H stretch (Aromatic) | 3100-3000 |
| C-H stretch (Methoxy) | 2950 |
| C≡N stretch (Cyano) | 2230 |
| C=O stretch (Carboxylic Acid) | 1720 |
| C-O stretch (Methoxy) | 1250 |
| C-Cl stretch | 750 |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible spectrum. The predicted transitions are typically from π to π* orbitals within the aromatic system. rsc.org
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for studying the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, the mechanism of esterification of the carboxylic acid group or nucleophilic substitution at the aromatic ring could be investigated. Such studies provide a detailed, atomistic understanding of the reaction pathway that is often difficult to obtain through experimental means alone. rsc.org
Charge Distribution and Electrostatic Potential Analysis
The distribution of electron density in a molecule determines its electrostatic potential, which is a key factor in its interactions with other molecules. The molecular electrostatic potential (MEP) can be calculated and visualized to identify electron-rich and electron-poor regions.
A molecular electrostatic potential map would show negative potential (typically colored red or orange) around the electronegative oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atom of the cyano group, indicating these are sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be observed around the acidic hydrogen of the carboxylic acid group, making it susceptible to nucleophilic attack. mdpi.com This analysis provides a visual representation of the molecule's reactivity and its potential for forming intermolecular interactions such as hydrogen bonds. researchgate.net
Applications and Utility of 4 Chloro 5 Cyano 2 Methoxybenzoic Acid in Diverse Chemical Science Fields
A Versatile Synthetic Building Block
The structure of 4-Chloro-5-cyano-2-methoxybenzoic acid makes it a highly versatile building block in the synthesis of complex organic molecules. The presence of three distinct functional groups—a carboxylic acid, a nitrile (cyano group), and a chloro group—attached to a methoxy-substituted benzene (B151609) ring allows for a variety of selective chemical modifications. This multi-functionality is a key asset in the construction of intricate molecular frameworks.
The carboxylic acid group can readily undergo esterification, amidation, or reduction to an alcohol, providing a handle for chain extension or the introduction of other functional moieties. The nitrile group is also a valuable functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems. The chloro substituent, while relatively stable, can participate in nucleophilic aromatic substitution reactions under specific conditions or be a site for cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon or carbon-heteroatom bonds.
The interplay of these functional groups, combined with the directing effects of the methoxy (B1213986) group on the aromatic ring, allows chemists to strategically build up molecular complexity. This makes this compound a sought-after intermediate in the synthesis of a diverse range of organic compounds.
Precursor for Advanced Organic Materials
The development of advanced organic materials with specific electronic, optical, or structural properties is a major focus of modern chemical research. This compound serves as a promising precursor in this field due to its rigid aromatic structure and multiple functional groups that can be exploited for polymerization or incorporation into larger supramolecular assemblies.
Monomers for Polymer Synthesis
The bifunctional nature of this compound, particularly the carboxylic acid and a reactive site (either the chloro or cyano group), allows it to be used as a monomer in the synthesis of various polymers. For instance, the carboxylic acid can be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The presence of the cyano and chloro groups on the polymer backbone can then be used to further modify the polymer's properties, such as its solubility, thermal stability, or to introduce cross-linking sites. While specific examples of polymers derived directly from this exact monomer are not widely reported in public literature, the use of substituted benzonitriles in polymer synthesis is a well-established field. google.com
Components in Functional Materials
The rigid and functionalized aromatic core of this compound makes it an attractive candidate for the construction of functional materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and components in Organic Light-Emitting Diodes (OLEDs).
Covalent Organic Frameworks (COFs): Similar to MOFs, the functional groups of this compound can be used to form strong covalent bonds with other organic building blocks, leading to the formation of porous and crystalline COFs.
Organic Light-Emitting Diodes (OLEDs): While direct use in OLEDs is not documented, structurally similar aromatic compounds are used as building blocks for the synthesis of organic semiconductors and emitters. The specific electronic properties imparted by the chloro and cyano substituents could be beneficial in designing new materials for OLED applications.
Applications in Catalyst Development and Ligand Synthesis
The development of new catalysts and ligands is crucial for advancing chemical synthesis. The nitrile group of this compound can act as a coordinating group for transition metals, making it a potential component in the design of novel ligands for catalysis. Research has shown that cyano-substituted benzoic acids can serve as starting materials for the synthesis of redox-active ligands. znaturforsch.comresearchgate.net These ligands can then be used to create metal complexes with interesting catalytic or electronic properties.
The ability to tune the electronic environment of the metal center through the substituents on the benzoic acid ring (chloro and methoxy groups) is a key advantage. This allows for the fine-tuning of the catalyst's reactivity and selectivity for specific chemical transformations.
Utility in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups on this compound, particularly the carboxylic acid and the potential for hydrogen bonding and dipole-dipole interactions involving the cyano and chloro groups, make it a candidate for studies in molecular self-assembly.
The molecule can potentially form well-defined supramolecular structures, such as dimers, chains, or more complex assemblies, through hydrogen bonding of the carboxylic acid groups and other non-covalent interactions. Understanding and controlling these self-assembly processes is key to the bottom-up fabrication of novel nanomaterials with specific functions.
Research into Environmental Chemistry Aspects
In the field of environmental chemistry, understanding the fate of chemical compounds in the environment is of utmost importance. While there is no specific research detailing the environmental degradation of this compound, it can be studied as a traceable intermediate in the degradation of more complex molecules containing this structural motif.
Analytical Methodologies for the Detection and Quantification of 4 Chloro 5 Cyano 2 Methoxybenzoic Acid in Research Contexts
Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring
Chromatographic methods are central to the analysis of 4-Chloro-5-cyano-2-methoxybenzoic acid, providing powerful tools for separating the analyte from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is typically the method of choice.
Method development for this non-polar, acidic compound generally involves a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous buffer is used to ensure good peak shape and retention. The acidic modifier, such as trifluoroacetic acid (TFA), suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. Gradient elution is often employed to ensure the efficient elution of both the main compound and any potential impurities with differing polarities within a reasonable timeframe. Detection is commonly achieved using a UV detector, as the aromatic ring and conjugated system of the molecule provide strong chromophores. A wavelength of 254 nm is often effective for detection.
Validation of the HPLC method is crucial to ensure its reliability. This process involves establishing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value/Condition |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Due to its low volatility and the presence of a polar carboxylic acid group, this compound is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Therefore, a derivatization step is necessary to convert the non-volatile acid into a more volatile and thermally stable ester.
Common derivatization procedures for carboxylic acids include esterification. This can be achieved using reagents like BF3-methanol or by silylation with agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting methyl or trimethylsilyl (B98337) esters are significantly more volatile and exhibit better chromatographic behavior.
Once derivatized, the compound can be analyzed on a standard non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms). The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivative. The molecular ion peak and key fragment ions corresponding to the loss of the ester group or other parts of the molecule are used for confirmation.
Table 2: Representative GC-MS Derivatization and Analysis Conditions
| Parameter | Value/Condition |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction Conditions | 60 °C for 60 minutes |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of chemical reactions that produce or consume this compound.
Standard silica (B1680970) gel plates (Silica Gel 60 F254) are typically used as the stationary phase. The mobile phase, or eluent, is a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid. The acid in the eluent helps to suppress the ionization of the carboxylic acid, preventing streaking and leading to more defined spots. By spotting the reaction mixture alongside the starting material and a reference standard of the product, the conversion can be visually assessed over time. Visualization is achieved under UV light (at 254 nm), where the aromatic compound will quench the fluorescence of the indicator on the plate, appearing as a dark spot.
Table 3: Typical TLC System for Monitoring Reactions
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (60:40:1, v/v/v) |
| Visualization | UV lamp at 254 nm |
| Typical Rf Value | ~0.4 (highly dependent on exact solvent system) |
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy)
UV-Visible spectrophotometry is a straightforward and accessible method for the quantitative analysis of this compound in solution, provided no other components in the sample absorb at the analytical wavelength. The technique relies on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.
The compound possesses strong UV absorbance due to its substituted benzene (B151609) ring. The absorption spectrum of benzoic acid derivatives is known to be pH-dependent. In an acidic solution (e.g., pH 2.5), the carboxylic acid group is protonated, while in a basic solution (e.g., pH 8.0), it exists as the carboxylate anion. These two forms exhibit slightly different absorption maxima (λmax) and molar absorptivities. For quantitative analysis, it is crucial to maintain a constant pH using a buffer to ensure that only one species predominates. The protonated form at acidic pH typically shows a higher absorbance and a slight red shift compared to the deprotonated form. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations to determine the concentration of an unknown sample.
Table 4: Illustrative UV-Vis Spectroscopic Data
| Solvent/pH | λmax 1 (B-band) | λmax 2 (C-band) |
| Methanol | ~235 nm | ~280 nm |
| Aqueous (pH 2.5) | ~230 nm | ~274 nm |
| Aqueous (pH 8.0) | ~225 nm | ~269 nm |
Electrochemical Methods for Detection and Characterization
Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of this compound. The presence of the electrochemically active chloro and cyano groups, as well as the aromatic ring, allows for its detection. The oxidation and reduction potentials can provide information about the electronic structure of the molecule and can be used to develop sensitive electroanalytical methods for its quantification.
The electrochemical reduction of related compounds like cyanophenols has been studied at various electrodes. Similarly, the oxidation of benzoic acid has been investigated on electrodes like boron-doped diamond. For this compound, a voltammetric method would likely involve its oxidation or reduction in a suitable supporting electrolyte. The peak potential would be characteristic of the compound, and the peak current would be proportional to its concentration, forming the basis for quantitative analysis.
Titrimetric Methods for Purity and Concentration Determination
A classic and highly accurate method for determining the purity of a bulk sample of this compound is acid-base titration. This method quantifies the compound based on its acidic carboxylic group.
The assay involves dissolving a precisely weighed amount of the acid in a suitable solvent, such as aqueous ethanol, and titrating it with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). A potentiometric endpoint determination or a visual indicator like phenolphthalein (B1677637) can be used to identify the equivalence point of the titration. The purity of the acid is then calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample. This titrimetric assay is a fundamental method often stipulated by pharmacopeias for the purity assessment of acidic active pharmaceutical ingredients and intermediates.
Future Perspectives and Emerging Research Challenges for 4 Chloro 5 Cyano 2 Methoxybenzoic Acid
Exploration of Novel and Highly Efficient Synthetic Pathways
The development of innovative and efficient methods for the synthesis of 4-Chloro-5-cyano-2-methoxybenzoic acid and its derivatives is a primary focus of ongoing research. While established routes exist, the demand for greener, more atom-economical, and scalable processes necessitates a departure from traditional methodologies. Future research will likely concentrate on several key areas:
Continuous Flow Synthesis: The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater consistency. Developing a continuous synthesis method for this compound could significantly reduce production costs and environmental impact. scispace.com This approach would be particularly beneficial for managing potentially hazardous reagents or intermediates.
Biocatalysis: The use of enzymes to catalyze specific synthetic steps is a cornerstone of green chemistry. Researchers may explore the potential of engineered enzymes to perform key transformations, such as selective halogenation or cyanations, under mild, aqueous conditions. This would minimize the use of harsh reagents and organic solvents.
Discovery of Unprecedented Chemical Transformations and Derivatizations
The unique electronic and steric properties imparted by the substituents of this compound open the door to a plethora of novel chemical reactions and the synthesis of new derivatives with tailored functionalities.
Cross-Coupling Reactions: The chloro substituent serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Future research will likely focus on expanding the scope of these reactions to introduce a wide range of aryl, alkyl, and amino moieties, leading to the creation of diverse molecular architectures.
Transformations of the Cyano Group: The cyano group is a highly versatile functional group that can be converted into amines, amides, carboxylic acids, and tetrazoles, among others. Exploring novel reagents and catalytic systems for these transformations will enable the synthesis of a broad spectrum of derivatives with potential applications in medicinal chemistry and materials science.
Modifications of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, and acid chlorides. Novel ester and amide derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and shown to be potent agonists and antagonists for 5-HT4 receptors. nih.gov Similar derivatizations of the title compound could lead to new pharmacologically active agents.
Expansion of Applications into New and Interdisciplinary Areas of Chemical Science
The inherent structural features of this compound and its derivatives suggest their potential utility in a variety of scientific disciplines beyond traditional organic synthesis.
Medicinal Chemistry: Substituted benzoic acids are recognized as important intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com The specific combination of functional groups in this compound may allow for the design of novel enzyme inhibitors or receptor ligands. For instance, benzoic acid derivatives have been investigated as influenza neuraminidase inhibitors. nih.gov
Agrochemicals: This compound could serve as a precursor for the development of new herbicides and pesticides. chemimpex.com The chloro and cyano groups are common toxophores in agrochemical design, and their presence, along with the methoxy (B1213986) and carboxylic acid moieties, allows for fine-tuning of biological activity and environmental persistence.
Materials Science: The rigid aromatic core and multiple functional groups make this compound an attractive building block for the synthesis of advanced materials. Potential applications include the development of polymers with specific thermal and chemical resistance properties or the creation of novel organic electronic materials. chemimpex.com On-surface synthesis, a technique for creating functional molecular structures directly on a support, could be explored with benzoic acid derivatives to fabricate novel materials. researchgate.net
Development of Advanced Computational Models for Predictive Research
In silico methods are becoming increasingly indispensable in modern chemical research. The development of advanced computational models can significantly accelerate the discovery and optimization of synthetic routes and the prediction of molecular properties.
Predictive Synthesis: Computational tools can be employed to model reaction mechanisms and predict the outcomes of novel synthetic strategies. This can help to identify the most promising reaction conditions and catalysts, thereby reducing the amount of empirical experimentation required.
Structure-Property Relationship Modeling: By combining quantum chemical calculations with machine learning algorithms, researchers can develop models that accurately predict the physicochemical and biological properties of derivatives of this compound. scielo.org.zanih.gov This will enable the virtual screening of large libraries of compounds to identify candidates with desired characteristics. Time-dependent density functional theory (TDDFT) can be used to calculate photoexcitations and compare them with experimentally determined UV spectra. researchgate.net
Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the behavior of these molecules in different environments, such as in solution or at the active site of a biological target. ucl.ac.uk This information is crucial for understanding reaction dynamics and for the rational design of new molecules with specific functions.
Addressing Challenges in Green and Sustainable Synthesis of Complex Benzoic Acid Derivatives
The principles of green chemistry are paramount in contemporary chemical research and development. Addressing the challenges associated with the sustainable synthesis of complex benzoic acid derivatives is a critical future direction.
Use of Renewable Feedstocks: A significant challenge lies in moving away from petroleum-based starting materials. Research into the conversion of lignin-based benzoic acid derivatives into active pharmaceutical ingredients offers a promising sustainable alternative. rsc.org The development of biosynthetic methods using microorganisms to produce aminobenzoic acid and its derivatives from simple carbohydrates is also an area of active investigation. mdpi.com
Atom Economy and Waste Reduction: Future synthetic methods must prioritize atom economy, maximizing the incorporation of starting material atoms into the final product. This involves the development of catalytic reactions that proceed with high efficiency and selectivity, minimizing the formation of byproducts. rsc.org
Q & A
Q. What are the common synthetic routes for 4-chloro-5-cyano-2-methoxybenzoic acid?
The compound is typically synthesized via the Rosenmund-von Braun reaction , where a bromo precursor (e.g., 5-bromo-4-chloro-2-methoxybenzoic acid ethyl ester) reacts with copper(I) cyanide in polar aprotic solvents like DMF under reflux. Subsequent hydrolysis of the ester group yields the carboxylic acid derivative . Alternative routes involve multi-step functionalization of benzoic acid backbones, such as regioselective halogenation and nitrile introduction via nucleophilic substitution .
| Key Reaction Steps |
|---|
| 1. Bromo precursor preparation (e.g., ethyl ester derivatives). |
| 2. Rosenmund-von Braun cyanation with CuCN. |
| 3. Hydrolysis of ester to carboxylic acid. |
Q. How is this compound characterized analytically?
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., chloro, cyano, methoxy groups).
- IR spectroscopy for functional group identification (C≡N stretch ~2200 cm⁻¹, COOH ~1700 cm⁻¹).
- Mass spectrometry (ESI or EI) for molecular ion validation .
- HPLC or GC for purity assessment, especially after multi-step syntheses .
Q. What are the recommended storage conditions for this compound?
Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group or oxidation. Desiccate to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during synthesis?
Regioselective functionalization (e.g., avoiding para-substitution) requires careful control of reaction conditions:
- Use directing groups (e.g., methoxy) to orient electrophilic substitution.
- Optimize solvent polarity (e.g., DMF for Rosenmund-von Braun) and temperature to favor kinetic over thermodynamic products.
- Employ protective groups (e.g., esters for COOH) to prevent unwanted side reactions .
Example: In a related compound, regioselective ethylation of 2,3-dihydroxybenzaldehyde was achieved using ethyl bromide in basic conditions to yield 2-ethoxy-3-hydroxy-4-nitrobenzoic acid .
Q. How do structural modifications influence biological activity in derivatives?
Structure-activity relationship (SAR) studies reveal:
- Nitrile → Amide substitution : Enhances receptor binding (e.g., dopamine D2/5-HT3 dual antagonism in benzamide derivatives) .
- Methoxy group position : Affects solubility and membrane permeability.
- Chloro substituent : Increases electrophilicity, potentially enhancing enzyme inhibition (e.g., anti-cancer assays in benzothiazole hybrids) .
| Derivative Activity |
|---|
| - Benzamides: Anti-emetic activity via D2/5-HT3 antagonism . |
| - Benzothiazole hybrids: Anti-proliferative effects in cancer cell lines . |
Q. How can conflicting spectroscopic data be resolved during characterization?
Discrepancies in NMR/IR spectra may arise from:
- Tautomerism : Carboxylic acid ↔ carboxylate forms in solution. Use DMSO-d₆ for ¹H NMR to stabilize the acid form.
- Rotameric states : Methoxy or cyano groups causing peak splitting. Acquire variable-temperature NMR to average signals .
- Impurities : Recrystallize from ethanol/water or use preparative HPLC for purification .
Q. What strategies optimize yield in large-scale cyanations?
- Use excess CuCN (1.5–2 eq) to drive the Rosenmund-von Braun reaction.
- Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 150°C vs. 24 hrs reflux).
- Monitor reaction progress via TLC (silica, hexane:EtOAc 3:1) .
Methodological Considerations
Q. How to design assays for evaluating enzyme inhibition by derivatives?
- Target selection : Prioritize enzymes linked to nitrile/carboxylic acid bioactivity (e.g., carbonic anhydrase, kinases).
- Assay format : Use fluorescence-based (e.g., FAM-labeled substrates) or colorimetric (e.g., p-nitrophenol release) readouts.
- Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate with dose-response curves (IC₅₀ calculations) .
Q. What computational tools predict reactivity or binding modes?
- DFT calculations : Model electron density maps to predict nitrile reactivity (e.g., nucleophilic attack sites).
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target receptors (e.g., 5-HT3 receptor homology models) .
Q. How to troubleshoot low yields in derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
